

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Psychotrine

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Compound of Interest

Compound Name: **Psychotrine**

Cat. No.: **B1678309**

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This document provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental methodologies for **psychotrine**, a key isoquinoline alkaloid of the ipecac family.

Introduction

Psychotrine is a natural product belonging to the diverse class of isoquinoline alkaloids. It is a minor alkaloid constituent found in the roots and rhizomes of *Carapichea ipecacuanha* (formerly *Cephaelis ipecacuanha*), the primary source of ipecac, alongside the major alkaloids emetine and cephaeline. It has also been isolated from other plant species, including *Pogonopus speciosus* and *Alangium salviifolium*. The complex, multi-cyclic framework and multiple stereocenters of **psychotrine** make it a subject of significant interest in the fields of natural product chemistry, biosynthesis, and medicinal chemistry. Unlike its more potent relatives, **psychotrine** has been shown to be a selective inhibitor of HIV-1 reverse transcriptase without the potent protein synthesis inhibition and associated cardiotoxicity seen with emetine.

Chemical Structure

Psychotrine is characterized by a benzo[a]quinolizidine core linked to a 3,4-dihydroisoquinoline moiety. Its structure features three methoxy groups, a phenolic hydroxyl group, and an ethyl side chain.

- IUPAC Name: 1-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol
- Molecular Formula: C₂₈H₃₆N₂O₄
- Molecular Weight: 464.60 g/mol

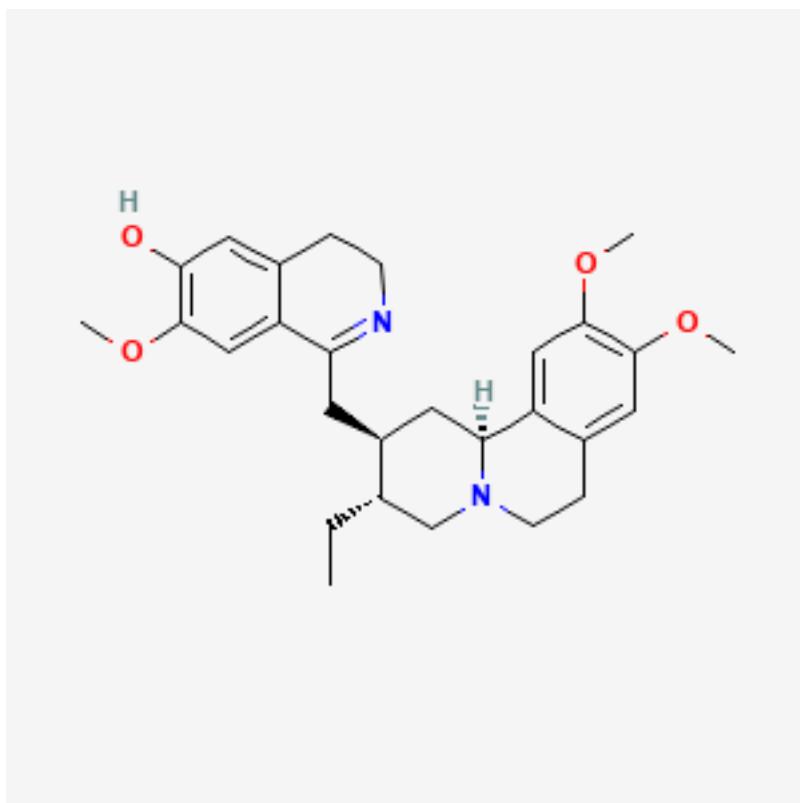


Figure 1: 2D Chemical Structure of **Psychotrine**. Source: PubChem CID 65380.

Stereochemistry

The biological activity of ipecac alkaloids is intrinsically linked to their three-dimensional structure. **Psychotrine** possesses three chiral centers, and its specific spatial arrangement is crucial for its chemical and biological identity.

The absolute configuration of **psychotrine** has been established as (2R, 3R, 11bS).

- C-2: R configuration
- C-3: R configuration

- C-11b: S configuration

This specific stereochemistry was rigorously established through extensive chemical degradation, correlation, and stereospecific synthesis, primarily by the foundational work of A. R. Battersby and colleagues in the late 1950s, which elucidated the complex stereochemical relationships within the ipecac alkaloid family. The presence of the imine functionality between positions 1' and 2' in the dihydroisoquinoline ring is a key structural feature distinguishing **psychotrine** from its saturated analogues, cephaeline and emetine, and is critical for its unique biological activity profile, such as the inhibition of HIV-1 reverse transcriptase.

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical data reported for **psychotrine** and its common derivatives.

Property	Value / Description	Citation(s)
Appearance	Yellow prisms with a blue fluorescence (tetrahydrate).	,
Melting Point	The anhydrous material sinters at 120°C and melts at 128°C.	
Melting Point (Sulfate)	The sulfate trihydrate decomposes at 214-217°C (anhydrous).	,
Optical Rotation $[\alpha]D$	+69.3° (c=2 in alcohol, as tetrahydrate).	
Optical Rotation $[\alpha]D$ (Sulfate)	+39.2° (in H ₂ O).	,
Solubility	Sparingly soluble in water, ether, benzene. Freely soluble in chloroform, ethanol, acetone.	”

Spectroscopic Data

The following table summarizes key spectroscopic data reported for **psychotrine**.

Spectrum Type	Wavelengths (λ_{max}) / Conditions	Extinction Coefficients (ϵ or $\log \epsilon$)	Citation(s)
UV (in 0.1N HCl)	240 nm	13900	
	288 nm	5700	
	306 nm	6250	
	356 nm	6800	
¹³ C-NMR	The specific assigned chemical shifts for psychotrine, as reported by Fujii et al. in Chem. Pharm. Bull. 1983, 31, 2583, could not be retrieved with the available search tools. The spectrum would show 28 distinct signals corresponding to the aromatic, aliphatic, methoxy, and ethyl carbons.	N/A	

Experimental Protocols

General Protocol for Isolation of Ipecac Alkaloids

This protocol is a representative method for the extraction of alkaloids from *Carapichea ipecacuanha*. As **psychotrine** is a minor alkaloid, specific chromatographic optimization (e.g., preparative HPLC) would be required to isolate it in pure form from the crude extract.

- Sample Preparation: Dried and powdered root material of *C. ipecacuanha* is used as the starting source.
- Defatting (Optional): The powdered material is first extracted with a non-polar solvent like hexane to remove fats, waxes, and other lipids.
- Basification and Extraction:
 - The defatted plant material is moistened and treated with an alkaline solution, such as aqueous ammonia or sodium bicarbonate, to liberate the free alkaloid bases from their salt forms.
 - The basified material is then extracted with an organic solvent like chloroform or a 70% ethanol solution via maceration, percolation, or ultrasonication. Ultrasonic bath extraction has been shown to be efficient.
 - The process is repeated multiple times, and the organic extracts are combined.
- Acid-Base Purification:
 - The combined organic extract is concentrated and then shaken with a dilute aqueous acid (e.g., dilute sulfuric or hydrochloric acid). The alkaloids move into the aqueous phase as their water-soluble salts, while many impurities remain in the organic phase.
 - The aqueous phase is separated and then basified again with ammonia or sodium bicarbonate to precipitate the free alkaloid bases.
 - The precipitated alkaloids are re-extracted into an organic solvent (e.g., chloroform).
- Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and evaporated under reduced pressure to yield a crude alkaloid mixture.
- Chromatographic Separation: The crude mixture containing emetine, cephaeline, and **psychotrine** is subjected to column chromatography (e.g., over silica gel or alumina) or preparative high-performance liquid chromatography (HPLC) to separate the individual alkaloids.

Principles of Stereochemical Determination

The absolute stereochemistry of **psychotrine** was determined not in a single experiment but through a series of rigorous studies on the ipecac alkaloids. The methodologies, characteristic of mid-20th-century natural product chemistry, included:

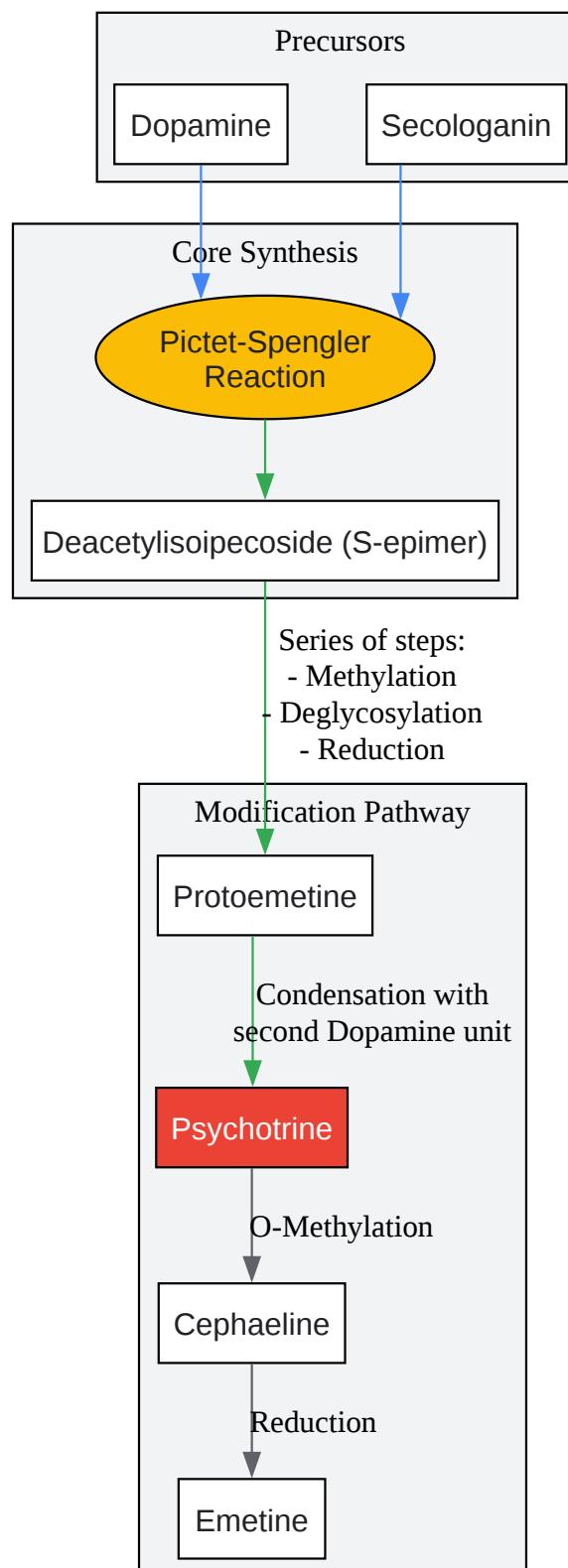
- Chemical Degradation: The parent alkaloid is broken down into smaller, simpler fragments whose stereochemistry is either known or can be more easily determined.
- Chemical Correlation: The molecule of unknown stereochemistry (**psychotrine**) is chemically converted, through reactions that do not affect the chiral centers, into a compound of known absolute configuration, or vice-versa. The stereospecific synthesis of (+)-O-methyl**psychotrine** was a key part of this work.
- Spectroscopic Analysis: Techniques like Optical Rotatory Dispersion (ORD) were used to correlate the sign of optical rotation with specific stereochemical features across a family of related compounds.
- X-ray Crystallography: While more common today, this technique was used for related compounds to unambiguously determine the three-dimensional arrangement of atoms in a crystal, thereby establishing the absolute configuration.

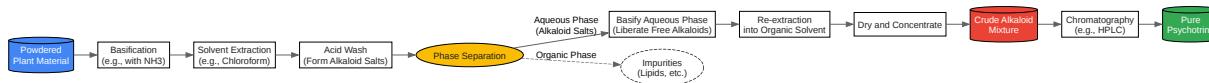
The work by Battersby and colleagues successfully inter-related the stereochemistries of emetine, cephaeline, and **psychotrine**, establishing the complete stereochemical map of the ipecac family.

Visualizations

Biosynthetic Pathway of Psychotrine

The biosynthesis of ipecac alkaloids begins with the condensation of two primary precursors: dopamine (derived from tyrosine) and the monoterpene secologanin. A Pictet-Spengler reaction between these two molecules forms the core tetrahydroisoquinoline skeleton, which then undergoes a series of enzymatic modifications to yield **psychotrine** and other related alkaloids.



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